

# Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data for 3-(2-Furyl)benzonitrile

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## Compound of Interest

Compound Name: 3-(2-Furyl)benzonitrile

Cat. No.: B044289

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The chemical shifts for **3-(2-Furyl)benzonitrile** have been predicted to aid in its identification and characterization. These values are calculated based on the expected electronic environments of the protons and carbons in the molecule.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **3-(2-Furyl)benzonitrile**

| Atom              | Predicted $^1\text{H}$ Chemical Shift<br>( $\delta$ , ppm) | Predicted $^{13}\text{C}$ Chemical Shift<br>( $\delta$ , ppm) |
|-------------------|--|---|
| Benzonitrile Ring |  |   |
| C1                | -  | 112.5   |
| C2                | 7.95 (s)   | 135.0   |
| C3                | -  | 129.8   |
| C4                | 7.80 (d)   | 130.5   |
| C5                | 7.55 (t)   | 129.5   |
| C6                | 7.90 (d)   | 133.0   |
| CN                | -  | 118.5   |
| Furan Ring        |  |   |
| C2'               | -  | 152.0   |
| C3'               | 6.80 (d)   | 108.0   |
| C4'               | 6.55 (dd)  | 112.0   |
| C5'               | 7.60 (d)   | 144.0   |

Note: Predicted values are for a standard deuterated solvent like  $\text{CDCl}_3$  and may vary under different experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

## Comparative Experimental NMR Data

A comparison with the NMR spectra of benzonitrile and furan provides a basis for the predicted shifts of **3-(2-Furyl)benzonitrile**.

Table 2: Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for Benzonitrile and Furan

| Compound     | Atom   | $^1\text{H}$ Chemical Shift ( $\delta$ , ppm) | $^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm) |
|--------------|--------|---|--|
| Benzonitrile | C1     | -   | 112.4  |
|              | C2, C6 | 7.63 (d)                                      | 132.6  |
|              | C3, C5 | 7.47 (t)                                      | 129.0  |
|              | C4     | 7.58 (t)                                      | 132.1  |
|              | CN     | -   | 118.7  |
| Furan        | C2, C5 | 7.44  | 142.8  |
|              | C3, C4 | 6.38  | 109.8  |

Note: Experimental data is typically recorded in  $\text{CDCl}_3$ .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The following is a standard methodology for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

### 1. Sample Preparation:

- Quantity: For  $^1\text{H}$  NMR, dissolve 5-25 mg of the sample. For  $^{13}\text{C}$  NMR, a higher concentration of 50-100 mg is recommended.[\[5\]](#)
- Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[\[6\]](#)[\[7\]](#) The choice of solvent can influence chemical shifts.[\[8\]](#)
- Procedure: Dissolve the sample in a clean, dry vial before transferring the solution into a 5 mm NMR tube.[\[5\]](#) Ensure the solution is free of any solid particles by filtering it through a pipette with a glass wool plug. The sample height in the tube should be approximately 4-5 cm.

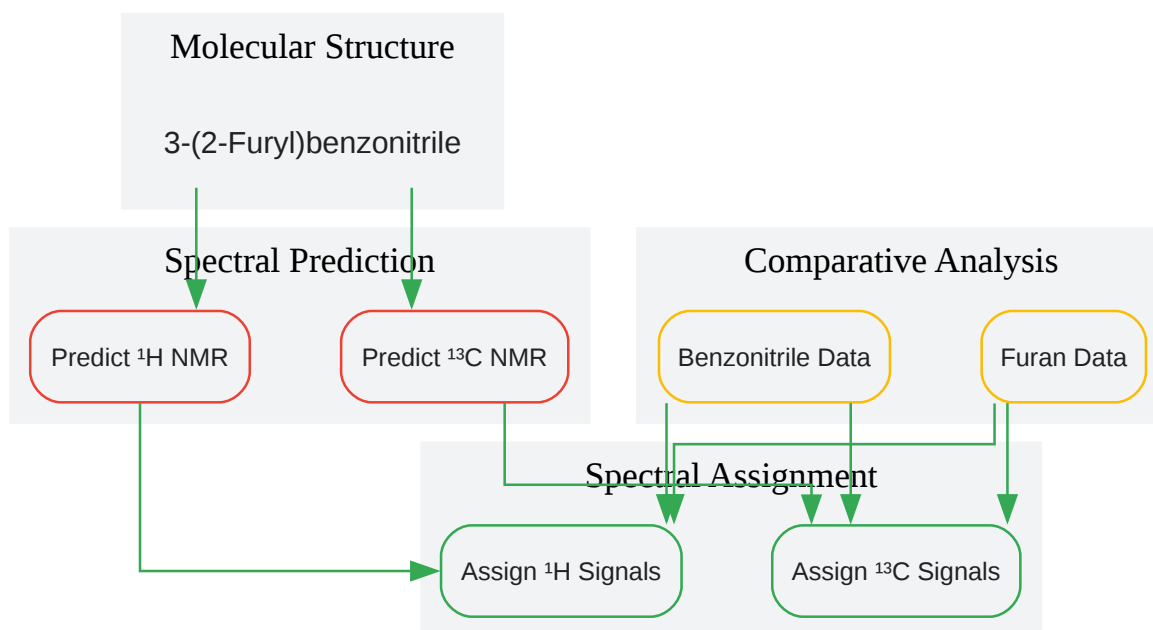
### 2. NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[\[9\]](#)

- $^1\text{H}$  NMR Acquisition:
  - A typical experiment involves a  $30^\circ$  pulse with a 4-second acquisition time and no relaxation delay for compounds up to approximately 350 Daltons.
- $^{13}\text{C}$  NMR Acquisition:
  - Due to the low natural abundance of  $^{13}\text{C}$ , more scans are required.
  - Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
- Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[\[10\]](#)

## Structural Assignment and Data Interpretation Workflow

The process of assigning NMR signals to specific atoms in **3-(2-Furyl)benzonitrile** involves a logical workflow.



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Caption: Workflow for the NMR spectral assignment of **3-(2-Furyl)benzonitrile**.

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